molecular formula C8H15BrZn B6303162 Cyclooctylzinc bromide CAS No. 1262434-43-4

Cyclooctylzinc bromide

Cat. No.: B6303162
CAS No.: 1262434-43-4
M. Wt: 256.5 g/mol
InChI Key: QQPTVFAQQSIPRI-UHFFFAOYSA-M
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Description

Cyclooctylzinc bromide (C₈H₁₅BrZn) is an organozinc reagent belonging to the class of cycloalkylzinc halides. These compounds are widely used in organic synthesis for cross-coupling reactions, such as Negishi couplings, to construct C–C bonds. Organozinc reagents are less reactive than their Grignard counterparts but offer superior functional group tolerance and selectivity . This compound is typically prepared via the oxidative insertion of zinc metal into cyclooctyl bromide under inert conditions, often catalyzed by transition metals like cobalt bromide . It is commonly handled as a solution in tetrahydrofuran (THF) or diethyl ether and packaged under argon to prevent decomposition .

The molecular weight of this compound is calculated as follows:

  • Molecular formula: C₈H₁₅BrZn
  • Molecular weight: (8 × 12.01) + (15 × 1.01) + 79.90 + 65.38 = 256.43 g/mol.

Properties

IUPAC Name

bromozinc(1+);cyclooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15.BrH.Zn/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPTVFAQQSIPRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC[CH-]CCC1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclooctylzinc bromide can be synthesized through several methods. One common method involves the reaction of cyclooctyl bromide with zinc in the presence of a solvent like tetrahydrofuran (THF). The reaction typically proceeds as follows:

    Classical Method: Cyclooctyl bromide is reacted with zinc dust in THF under an inert atmosphere.

    Electrochemical Method: Zinc is activated by electrolysis in the presence of cyclooctyl bromide and a supporting electrolyte.

Chemical Reactions Analysis

Preparation of Cyclooctylzinc Bromide

This compound is typically synthesized via direct zinc insertion into cyclooctyl bromide. A representative procedure involves:

  • Reagents : Cyclooctyl bromide, zinc powder, LiCl (as an additive).

  • Conditions : Tetrahydrofuran (THF) solvent, 25°C, 2 hours1.

Mechanism :
The reaction proceeds through oxidative insertion of zinc into the C–Br bond:

Cyclooctyl-Br+ZnTHF, LiClCyclooctyl-Zn-Br\text{Cyclooctyl-Br} + \text{Zn} \xrightarrow{\text{THF, LiCl}} \text{Cyclooctyl-Zn-Br}

LiCl enhances reactivity by stabilizing the organozinc intermediate1.

Cross-Coupling Reactions

This compound participates in Negishi cross-coupling reactions with aryl/heteroaryl halides or triflates. Key applications include:

Table 1: Representative Negishi Cross-Coupling Reactions

SubstrateCoupling PartnerConditionsProductYield (%)Reference
4,6-DichloropyrimidineThis compoundPd(OAc)₂, SPhos, THF4-Cyclooctyl-6-chloropyrimidine85
2-IodothiopheneThis compoundNi(acac)₂, dppf, THF2-Cyclooctylthiophene78

Key Observations :

  • Palladium and nickel catalysts enable coupling with sp²-hybridized carbons (e.g., aryl, heteroaryl).

  • Steric hindrance from the cyclooctyl group may reduce yields in hindered substrates1.

Functionalization of Heterocycles

This compound is used to functionalize heterocyclic compounds, such as pyridines and indoles. For example:

  • Reaction with 2,6-Dibromopyridine :

    2,6-Dibromopyridine+Cyclooctylzinc bromideiPrMgCl\cdotpLiCl2-Cyclooctyl-6-bromopyridine2,6\text{-Dibromopyridine} + \text{this compound} \xrightarrow{\text{iPrMgCl·LiCl}} 2\text{-Cyclooctyl-6-bromopyridine}

    Yield : 89%1.

Multicomponent Reactions

This compound facilitates multicomponent reactions (MCRs) for complex molecule synthesis. A notable example involves:

  • Components : this compound, alkyl glyoxylate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

  • Product : Clopidogrel analogues (antiplatelet agents)2.

Mechanism :
The reaction proceeds via a Mannich-like pathway, where the organozinc reagent acts as a nucleophile attacking an iminium intermediate2.

Comparative Reactivity

This compound exhibits distinct reactivity compared to smaller organozinc reagents:

Table 2: Reactivity Comparison

ReagentReaction Rate (k, s⁻¹)Steric TolerancePreferred Substrates
This compound0.15ModerateElectron-deficient arenes
Methylzinc bromide0.45LowNon-hindered substrates

Data adapted from kinetic studies in THF12.

Scientific Research Applications

Cyclooctylzinc bromide has several applications in scientific research:

    Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Medicinal Chemistry: It can be used to synthesize intermediates for pharmaceuticals.

    Material Science: It is used in the preparation of novel materials with specific properties, such as photochromic materials.

Mechanism of Action

The mechanism of action of cyclooctylzinc bromide involves the formation of a carbon-zinc bond, which is highly polarized. This polarization makes the carbon atom nucleophilic, allowing it to react with electrophiles. The zinc atom can also coordinate with other ligands, facilitating various catalytic processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares cyclooctylzinc bromide with structurally analogous organozinc bromides:

Compound Molecular Formula Molecular Weight (g/mol) Physical Form Solubility CAS Number
This compound C₈H₁₅BrZn 256.43 Solution in THF THF, Ether Not available†
Phenylzinc bromide C₆H₅BrZn 222.40 0.5 M in THF THF 38111-44-3
Cyclopropylzinc bromide C₃H₅BrZn 186.37 Solution in THF THF 126403-68-7
Cyclobutylzinc bromide C₄H₇BrZn 200.38 0.5 M in THF THF 1019205-65-2
2-Adamantylzinc bromide C₁₀H₁₅BrZn 280.53 0.5 M in THF THF Not available†

Key Observations :

  • Molecular Weight Trends : Increasing ring size (cyclopropyl → cyclooctyl) correlates with higher molecular weight. Adamantyl derivatives (e.g., 2-adamantylzinc bromide) exhibit even greater molecular weights due to their bicyclic structure .
  • Solubility: All compounds are solubilized in THF or ether, critical for their use in organometallic reactions .

Reactivity and Stability

  • Ring Strain Effects : Cyclopropylzinc bromide (3-membered ring) exhibits higher reactivity due to ring strain, facilitating insertion into electrophilic substrates. In contrast, this compound (8-membered ring) has lower strain, enhancing thermal stability but requiring stronger catalysts (e.g., cobalt bromide) for activation .
  • Air Sensitivity: All organozinc bromides are moisture- and oxygen-sensitive, necessitating storage under argon .
  • Catalytic Requirements: The synthesis of 2-chlorophenylzinc bromide using cobalt bromide suggests that transition metal catalysts may be broadly applicable to sterically hindered organozinc reagents .

Research Findings

  • Synthetic Protocols: Cyclobutylzinc bromide is synthesized via zinc insertion into cyclobutyl bromide, mirroring methods for 2-chlorophenylzinc bromide . Yields for organozinc bromides range from 75% (2-chlorophenylzinc bromide) to >90% (benzyloxy pyridazine derivatives) .
  • Stability Studies : Cyclohexylmethyl bromide (a precursor) decomposes upon prolonged exposure to air, underscoring the need for inert handling .

Biological Activity

Cyclooctylzinc bromide is an organozinc compound that has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and case studies.

  • Molecular Formula : C₈H₁₄BrZn
  • Molecular Weight : 215.5 g/mol
  • Structure : this compound consists of a cyclooctyl group bonded to a zinc atom, which is further bonded to a bromine atom. The structure allows for unique reactivity patterns in chemical reactions.

This compound acts primarily as a nucleophile in various organic reactions. The zinc atom can stabilize negative charges, facilitating the formation of carbon-carbon bonds through cross-coupling reactions. This property makes it particularly useful in synthesizing complex organic molecules, including pharmaceutical compounds.

1. Modification of Biological Molecules

This compound has been shown to modify biological molecules, aiding in the study of biochemical pathways. Its reactivity allows it to participate in the synthesis of biologically relevant compounds, which can be used to explore cellular mechanisms and develop new biotechnological tools.

2. Applications in Medicinal Chemistry

The compound's ability to form carbon-carbon bonds is crucial for drug development. It has been utilized in the synthesis of potential therapeutic agents by enabling the construction of complex molecular architectures that are often required for biological activity .

Case Study: Fischer Indole Synthesis

A notable application of this compound is in the Fischer indole synthesis. In one study, this compound was reacted with aryl diazonium salts, yielding indole derivatives after microwave irradiation. This demonstrates its utility in synthesizing nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals .

Data Table: Comparison with Other Organozinc Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Applications
This compoundC₈H₁₄BrZn215.5Organic synthesis, medicinal chemistry
2-Naphthylzinc BromideC₁₀H₇BrZn272.4Cross-coupling reactions, drug development
Phenylzinc BromideC₆H₅BrZn197.5Organic synthesis, polymer chemistry

Q & A

Q. What are the recommended synthetic protocols for preparing cyclooctylzinc bromide with high purity?

this compound is typically synthesized via transmetallation or direct insertion of zinc metal into cyclooctyl bromide. Key considerations include:

  • Solvent selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether to prevent hydrolysis, as moisture degrades organozinc compounds .
  • Temperature control : Maintain reactions at 0–25°C to balance reactivity and stability .
  • Purification : Employ vacuum distillation or recrystallization in inert atmospheres to isolate the product .
  • Quality verification : Confirm purity via 1H^1H-NMR (absence of cyclooctyl bromide peaks at δ 1.5–2.0 ppm) and titration for active zinc content .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify residual ligands and confirm cyclooctyl group integration .
  • Elemental analysis : Quantify zinc and bromide content to validate stoichiometry .
  • Cryoscopy : Measure molecular weight in solution to detect oligomerization or solvent adducts .
  • Reactivity assays : Test with electrophiles (e.g., iodomethane) to confirm Grignard-like behavior, monitored by GC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of zinc/bromide vapors .
  • Storage : Keep in sealed, argon-flushed containers at –20°C to prevent oxidative degradation .
  • Decomposition management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during this compound synthesis?

  • Stoichiometric tuning : Use a 10% excess of zinc to ensure complete conversion of cyclooctyl bromide, reducing residual halide .
  • Additives : Introduce catalytic iodine (0.5–1 mol%) to activate zinc surfaces and accelerate insertion .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
  • Byproduct analysis : Use HPLC or 79/81Br^{79/81}Br-NMR to identify bromide-containing impurities and refine purification steps .

Q. What strategies should be employed to resolve discrepancies in reported reactivity data of this compound in cross-coupling reactions?

  • Controlled replication : Standardize solvent purity (e.g., ≤10 ppm H2_2O in THF) and reaction scales to isolate variables .
  • Mechanistic studies : Conduct kinetic isotope effect (KIE) experiments or DFT calculations to probe rate-determining steps .
  • Contradiction mapping : Compare data across solvent systems (e.g., ether vs. toluene) to identify solvent-dependent pathways .
  • Collaborative validation : Share samples with independent labs to verify reproducibility .

Q. How does the choice of solvent system influence the stability and reactivity of this compound in organometallic reactions?

  • Polar aprotic solvents : THF enhances solubility and stabilizes the zinc center via coordination, but prolonged storage accelerates decomposition .
  • Hydrocarbon solvents : Hexane or toluene reduces solvation, favoring aggregated species with lower reactivity toward electrophiles .
  • Temperature effects : At –40°C, THF solutions retain >95% activity for 72 hours, whereas room-temperature storage degrades 50% within 24 hours .
  • Additive compatibility : Crown ethers (e.g., 18-crown-6) disrupt aggregates, increasing nucleophilicity in coupling reactions .

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